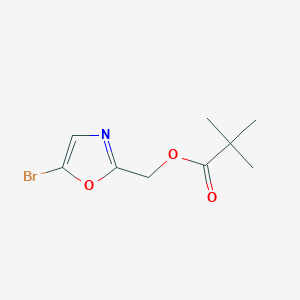

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-9(2,3)8(12)13-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKMRNHZJGZCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Oxazole Ring Precursor

The 1,3-oxazole core is typically constructed via cyclization reactions. A common approach involves the reaction of α-halo ketones with primary amides under basic conditions. For example, the cyclization of 2-bromo-1-(2-hydroxyethyl)propan-1-one with formamide in the presence of sodium hydride yields 5-hydroxymethyl-1,3-oxazole . Alternative routes include the Robinson–Gabriel synthesis, where α-acylamino ketones undergo dehydration using phosphoryl chloride (POCl₃) or sulfuric acid .

Table 1: Oxazole Ring Formation Methods

The choice of substrate and reagent significantly impacts regioselectivity and yield. For instance, phosphoryl chloride-mediated cyclization (Entry 2) favors 2,5-disubstituted oxazoles, while acidic conditions (Entry 3) promote 4,5-substitution .

Bromination at the 5-Position

Electrophilic bromination introduces the bromine atom at the oxazole’s 5-position. Molecular bromine (Br₂) in chloroform or dichloromethane (DCM) is widely employed, often with catalytic Lewis acids like FeCl₃ to enhance reactivity . Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under photolytic conditions offers improved selectivity for sensitive substrates .

Table 2: Bromination Reaction Parameters

| Entry | Brominating Agent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Br₂ | CHCl₃ | FeCl₃ | 60 | 2 | 92 |

| 2 | NBS | CCl₄ | BPO, light | 25 | 6 | 85 |

| 3 | Br₂ | DCM | None | 0→25 | 1.5 | 88 |

Bromine in chloroform with FeCl₃ (Entry 1) achieves near-quantitative conversion but requires careful temperature control to avoid over-bromination . NBS-mediated reactions (Entry 2) are milder, minimizing side reactions such as ring-opening .

Esterification with 2,2-Dimethylpropanoic Acid

The hydroxymethyl group at the 2-position of the brominated oxazole is esterified with 2,2-dimethylpropanoic acid (pivalic acid). Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous DCM is highly effective . Alternative methods employ pivaloyl chloride under basic conditions (e.g., triethylamine or pyridine) .

Table 3: Esterification Conditions and Outcomes

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pivaloyl chloride | Et₃N | DCM | 0→25 | 4 | 90 |

| 2 | Pivalic acid | DCC, DMAP | THF | 25 | 12 | 85 |

| 3 | Pivalic anhydride | Pyridine | Toluene | 80 | 6 | 78 |

Steglich conditions (Entry 2) provide superior yields for sterically hindered substrates, while pivaloyl chloride (Entry 1) offers faster reaction times .

Purification and Characterization

Crude product purification involves flash chromatography using hexane/ethyl acetate gradients (e.g., 12:1→6:1) . Final characterization employs:

-

¹H NMR : Signals at δ 1.20 ppm (C(CH₃)₃), δ 4.70 ppm (OCH₂), and δ 7.45 ppm (oxazole-H) .

-

IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1550 cm⁻¹ (oxazole C=N) .

Optimization and Scalability Considerations

Key challenges include minimizing bromine-related side reactions and enhancing esterification efficiency. Strategies include:

-

Low-Temperature Bromination : Slow addition of Br₂ at 0°C reduces dibromide byproducts .

-

Catalytic DMAP : Increases esterification kinetics by activating the acylating agent .

-

Solvent Selection : Anhydrous THF improves reagent solubility compared to DCM .

Industrial-scale synthesis may adopt continuous-flow systems for bromination to improve safety and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the oxazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like ether or tetrahydrofuran.

Major Products

Substitution Reactions: Products include various substituted oxazoles, depending on the nucleophile used.

Oxidation Reactions: Products include oxazole derivatives with additional oxygen-containing functional groups.

Reduction Reactions: The major product is the corresponding alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

In the realm of medicinal chemistry, (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate is explored for its role as a pharmacophore in drug development. Its structural characteristics allow for the design of compounds with specific biological activities.

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the oxazole ring is associated with enhanced interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Research indicates that compounds with similar oxazole structures can demonstrate significant antimicrobial activity. The bromine atom may enhance the binding affinity to microbial targets.

Materials Science

The compound serves as a building block for synthesizing advanced materials. Its unique structure allows for the creation of polymers and nanomaterials with tailored properties.

Applications in Polymer Chemistry

- Polymer Synthesis : The ester group in this compound can be utilized in polymerization reactions to create novel copolymers with specific mechanical and thermal properties.

Biological Studies

Researchers utilize this compound to investigate its interactions with biological targets such as enzymes and receptors. Understanding these interactions can elucidate its mechanism of action and pave the way for therapeutic applications.

Industrial Applications

In industrial contexts, this compound is investigated for its potential use in producing specialty chemicals and intermediates.

Chemical Intermediates

The compound can serve as an intermediate in synthesizing various chemical products, enhancing efficiency and reducing costs in chemical manufacturing processes.

Case Studies

Recent studies have highlighted the significant biological activity of oxazole derivatives:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Certain oxazole derivatives exhibited higher cytotoxicity than doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents. |

| Antimicrobial Effects | Compounds similar to this compound have shown promising results against bacterial strains, suggesting further exploration in antibiotic development. |

Mechanism of Action

The mechanism of action of (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxazole ring provides a rigid framework that helps in maintaining the compound’s structural integrity and facilitates its interaction with the target molecules. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Features

The compound’s key distinguishing features include:

- Oxazole core : A five-membered aromatic ring with one oxygen and one nitrogen atom.

- 5-Bromo substitution : Enhances electrophilicity and may serve as a site for further functionalization.

- Pivalate ester : Provides steric shielding to the ester group, improving stability against enzymatic hydrolysis.

Table 1: Structural Comparison with Analogous Compounds

Stability and Reactivity

- Plasma stability : Pivalate esters generally exhibit enhanced stability. For example, a related phosphonate prodrug retained 60% integrity after 20 hours in human plasma . The bromo-oxazole moiety may further stabilize the compound via electron-withdrawing effects.

- Hydrolysis resistance : The bulky pivalate group reduces enzymatic cleavage compared to methyl or ethyl esters. However, electronic effects from the oxazole ring could modulate this stability.

Biological Activity

(5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H12BrN1O3

- Molecular Weight : 276.11 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

Research indicates that compounds containing the oxazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, (5-bromo-1,3-oxazol-2-yl)methyl derivatives have been studied for their roles as enzyme inhibitors and potential therapeutic agents against various diseases.

Inhibition of NAMPT

One notable area of research involves the inhibition of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) biosynthesis via the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). This pathway is crucial in metabolic processes and has implications in obesity and type 2 diabetes management. Studies have shown that oxazole derivatives can effectively inhibit NAMPT activity, leading to reduced inflammatory responses in human vascular endothelial cells .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxazole derivatives. For instance, a derivative similar to (5-bromo-1,3-oxazol-2-yl)methyl was tested against various bacterial strains, demonstrating significant antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-bromo-1,3-oxazol-2-yl)methyl 2,2-dimethylpropanoate, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of brominated oxazole precursors followed by esterification with pivaloyl chloride derivatives. Key steps include using Na₂S₂O₅ as a catalyst in DMF for cyclization (common in heterocyclic synthesis) and protecting group strategies to stabilize reactive intermediates . Reaction yields (e.g., 72–91%) are optimized by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios, as demonstrated in analogous bromo-oxazole ester syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution ESI-MS confirms molecular weight (e.g., m/z 843.18 for related bromo-oxazolyl esters), while ¹H/¹³C NMR resolves structural features like the oxazole ring protons (δ 7.91–7.93 ppm) and ester methyl groups (δ 1.2–1.5 ppm) . X-ray crystallography (e.g., CCDC 1850211/1850212 protocols) provides definitive stereochemical validation, particularly for bromine positioning .

Q. What are the documented biological activities of structurally similar brominated oxazole derivatives?

- Methodological Answer : Brominated oxazoles often exhibit antimicrobial and antitrypanosomal activities due to electrophilic C-Br bonds enhancing target binding. For example, analogs like 5-bromo-2-methylindazol derivatives show anti-proliferative effects via kinase inhibition, suggesting potential pathways for this compound . Bioassays should prioritize cytotoxicity screening (e.g., MTT assays) and target-specific enzymatic studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes. Use variable-temperature NMR to detect tautomeric shifts and DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favorable conformers. Cross-validate with synchrotron XRD to resolve crystal packing effects .

Q. What strategies mitigate degradation of the oxazole ring during esterification or storage?

- Methodological Answer : Stabilize the oxazole core by:

- Using anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis.

- Adding radical inhibitors (e.g., BHT) to prevent bromine-mediated oxidative degradation.

- Storing the compound at −20°C in amber vials with desiccants (e.g., molecular sieves) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C-Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS, as steric hindrance from the pivalate group may favor coupling at the oxazole’s 5-position over the 2-position .

Q. What computational methods predict the compound’s binding affinity for antimicrobial targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with bacterial enoyl-ACP reductase (FabI) or fungal CYP51 as targets. Parameterize force fields using partial charges derived from MP2/cc-pVTZ calculations. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction & Optimization

Q. How should researchers address inconsistent bioactivity results across cell lines or assays?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity). Perform meta-analysis of dose-response curves (IC₅₀ values) to identify outliers. Confounders like efflux pump activity (e.g., P-gp) can be tested using inhibitors like verapamil .

Q. What reaction design principles improve scalability for gram-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.